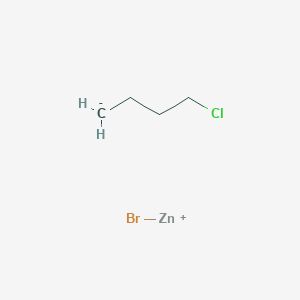
4-Chlorobutylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobutylzinc bromide is an organozinc compound with the chemical formula C4H8ClZnBr. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran, a solvent that stabilizes the organozinc reagent and facilitates its use in synthetic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chlorobutylzinc bromide can be synthesized by reacting 4-chlorobutyl lithium with zinc bromide. The reaction is typically carried out in an appropriate solvent, such as tetrahydrofuran, and at a low temperature to ensure the stability of the organozinc compound .
Industrial Production Methods
In industrial settings, the preparation of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often packaged under an inert atmosphere, such as argon, to prevent degradation and maintain its reactivity .
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorobutylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran is a preferred solvent due to its ability to stabilize the organozinc reagent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product is typically a biaryl compound formed by the coupling of an aryl halide with this compound .
Aplicaciones Científicas De Investigación
Organic Synthesis
Carbon-Carbon Bond Formation
One of the primary applications of 4-chlorobutylzinc bromide is in the formation of new carbon-carbon bonds. As an organozinc reagent, it acts as a nucleophile, enabling reactions with electrophiles to synthesize complex organic molecules. This process is crucial in the development of pharmaceuticals and agrochemicals, where constructing intricate molecular frameworks is often necessary .
Reactivity and Selectivity
Compared to Grignard reagents, organozinc compounds like this compound exhibit lower reactivity, which allows for greater functional group tolerance during reactions. This characteristic makes them particularly useful in sensitive synthetic pathways where protecting groups may be required .
Applications in Medicinal Chemistry
Synthesis of Pharmaceutical Intermediates
In medicinal chemistry, this compound is utilized to create intermediates for various drugs. Its ability to participate in cross-coupling reactions facilitates the construction of biologically active compounds. For instance, it can be used to generate alkylated derivatives that serve as precursors for active pharmaceutical ingredients (APIs) .
Case Study: Anticancer Agents
Research has shown that using this compound in the synthesis of certain anticancer agents enhances yields and simplifies purification processes. This application underscores its importance in developing effective therapies against cancer .
Polymer Chemistry
Synthesis of Functional Polymers
this compound has applications in polymer chemistry, particularly in the synthesis of functionalized polymers through living polymerization techniques. By controlling the polymerization process, chemists can achieve specific molecular weights and architectures that are essential for advanced material properties .
Environmental Applications
Green Chemistry Initiatives
The use of organozinc reagents like this compound aligns with green chemistry principles due to their relatively low toxicity compared to other organometallic reagents. This aspect makes them suitable for environmentally friendly synthesis methods, reducing hazardous waste and improving safety protocols in chemical manufacturing .
Mecanismo De Acción
The mechanism of action of 4-chlorobutylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various chemical transformations, such as nucleophilic substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyanobutylzinc bromide
- 4-Fluorophenylzinc bromide
- Phenylmagnesium bromide
- tert-Butylmagnesium chloride
Uniqueness
4-Chlorobutylzinc bromide is unique due to its specific reactivity and stability in tetrahydrofuran. It offers distinct advantages in certain synthetic applications, such as the formation of carbon-carbon bonds in the presence of palladium catalysts. Its chlorobutyl group provides a versatile handle for further functionalization, making it a valuable reagent in organic synthesis .
Propiedades
Número CAS |
155589-48-3 |
|---|---|
Fórmula molecular |
C4H8BrClZn |
Peso molecular |
236.8 g/mol |
Nombre IUPAC |
bromozinc(1+);1-chlorobutane |
InChI |
InChI=1S/C4H8Cl.BrH.Zn/c1-2-3-4-5;;/h1-4H2;1H;/q-1;;+2/p-1 |
Clave InChI |
POIGMXAECHVVIK-UHFFFAOYSA-M |
SMILES |
[CH2-]CCCCl.[Zn+]Br |
SMILES canónico |
[CH2-]CCCCl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















